Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole family. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One common method involves the condensation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions.
Esterification: Another method is the esterification of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid using methanol and a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often tested for their biological activity, including antimicrobial and antifungal properties.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the production of these chemicals.
Mechanism of Action
The mechanism by which methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: The parent acid form of the compound.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: An amide derivative with different reactivity and applications.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxaldehyde: An aldehyde derivative used in various synthetic applications.
Uniqueness
Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to its acid, amide, or aldehyde counterparts. This ester group allows for specific reactions such as ester hydrolysis and transesterification, making it a versatile intermediate in organic synthesis.
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields.
Properties
IUPAC Name |
methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-11-5(7(8,9)10)4(14-3)6(12)13-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUHXWDJXFEPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377737 |
Source
|
Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847755-88-8 |
Source
|
Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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